molecular formula C8H17NO2 B1417213 Methyl 3-[(2-methylpropyl)amino]propanoate CAS No. 289656-94-6

Methyl 3-[(2-methylpropyl)amino]propanoate

Cat. No.: B1417213
CAS No.: 289656-94-6
M. Wt: 159.23 g/mol
InChI Key: QLXUBTFTMFEBAD-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylpropyl)amino]propanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of propanoic acid and contains an amino group substituted with a 2-methylpropyl group

Scientific Research Applications

Methyl 3-[(2-methylpropyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(2-methylpropyl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanoic acid with 2-methylpropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process. The resulting product is then esterified using methanol and an acid catalyst, such as sulfuric acid, to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and automated systems to ensure consistent quality and scalability. The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, with reactions conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides, with the reactions occurring under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminopropanoate: Lacks the 2-methylpropyl substitution, resulting in different chemical properties and reactivity.

    Ethyl 3-[(2-methylpropyl)amino]propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

    Methyl 3-[(2-ethylpropyl)amino]propanoate: Contains an ethyl group instead of a methyl group, leading to variations in steric and electronic effects.

Uniqueness

Methyl 3-[(2-methylpropyl)amino]propanoate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 3-(2-methylpropylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)6-9-5-4-8(10)11-3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXUBTFTMFEBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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